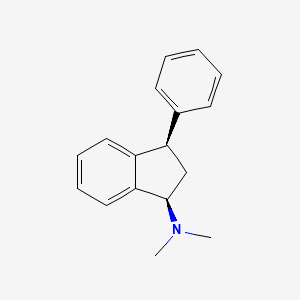

Dimefadane, cis-

Description

However, based on nomenclature conventions, "cis-" typically denotes a geometric isomer where substituents are on the same side of a double bond or ring structure. Comparisons will instead focus on structurally or functionally analogous cis-configured compounds discussed in the evidence, such as cisplatin and cis-Δ9-THC.

Properties

CAS No. |

86946-40-9 |

|---|---|

Molecular Formula |

C17H19N |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

(1R,3R)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C17H19N/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17/h3-11,16-17H,12H2,1-2H3/t16-,17-/m1/s1 |

InChI Key |

GAVBHVRHVQMWEI-IAGOWNOFSA-N |

Isomeric SMILES |

CN(C)[C@@H]1C[C@@H](C2=CC=CC=C12)C3=CC=CC=C3 |

Canonical SMILES |

CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Dimefadane, cis- involves several steps. One common method includes the Michael addition followed by Dieckmann cyclization, basic ester hydrolysis, and thermal decarboxylation . These steps are typically carried out under controlled conditions to ensure the purity and yield of the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency .

Chemical Reactions Analysis

Dimefadane, cis-: undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Dimefadane, cis-:

Mechanism of Action

The mechanism by which Dimefadane, cis- exerts its effects involves its interaction with specific molecular targets. It is believed to act on certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with neurotransmitter systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cisplatin (Cis-Diamminedichloroplatinum(II))

Cisplatin is a well-studied chemotherapeutic agent with a cis-configuration, where two chloride ligands and two ammonia molecules occupy adjacent positions on a platinum center.

- Mechanistic Comparison: Cisplatin exerts nephrotoxicity via oxidative stress and mitochondrial dysfunction in renal cells, as noted in studies using rat models (e.g., ). Protective agents like CME (a plant extract) mitigate this effect by enhancing antioxidant activity . By contrast, "Dimefadane, cis-" (hypothetically) might share structural similarities but lack nephrotoxic properties, depending on its functional groups.

- Structural Data :

highlights the use of ¹H NMR spectroscopy to distinguish cis- and trans-isomers in platinum complexes. For cisplatin, the cis-configuration results in distinct splitting patterns due to ligand proximity (Fig. 2, ).

Cis-Δ9-Tetrahydrocannabinol (Cis-Δ9-THC)

Cis-Δ9-THC, a less common isomer of Δ9-THC, has been identified in Cannabis sativa L. ().

- Pharmacological Comparison :

- Analytical Methods :

Mass spectrometry (as used in ) and NMR () are critical for differentiating cis/trans isomers. These methods could theoretically apply to "Dimefadane, cis-" for structural verification.

Hexamethylene Diisocyanate (HDI)

- Functional Differences :

- HDI is used in polymer production, whereas cisplatin and cis-Δ9-THC have pharmacological roles. A "Dimefadane, cis-" derivative might bridge these domains if designed for drug delivery or material science.

Data Tables

Table 1: Key Properties of Cis-Configured Compounds

Table 2: Toxicity and Protective Agents

| Compound | Toxicity Profile | Protective Agent (Evidence) |

|---|---|---|

| Cisplatin | Nephrotoxic, oxidative stress | CME (antioxidant extract) |

| Cis-Δ9-THC | Low psychoactivity | N/A (natural isomer) |

Research Findings and Gaps

- Mechanistic Insights : Cisplatin’s nephrotoxicity is well-documented, but the role of cis-configuration in other compounds (e.g., hypothetical "Dimefadane, cis-") remains speculative without structural data .

- Analytical Challenges : As shown in and , isomer differentiation requires advanced techniques like NMR or MS. These would be essential for characterizing "Dimefadane, cis-" .

- Regulatory Considerations : emphasizes the need for robust substance identification in articles, which applies to ensuring isomer purity in pharmaceuticals or industrial chemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.